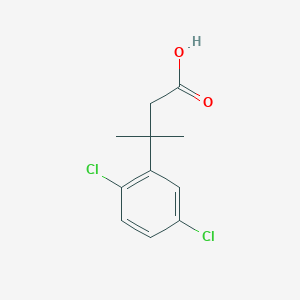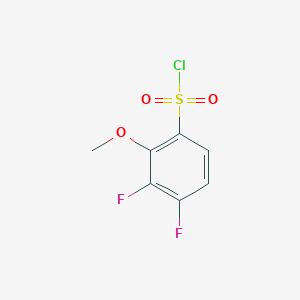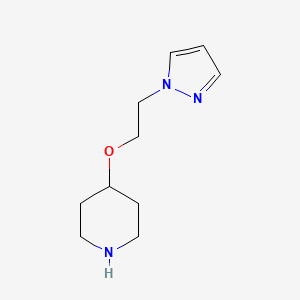
4-Cyclopropyl-2,2-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,2-difluorobutanoic acid is an organic compound with the molecular formula C7H10F2O2 It is a derivative of butanoic acid, characterized by the presence of a cyclopropyl group and two fluorine atoms attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,2-difluorobutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with diethyl 2,2-difluoromalonate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,2-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Scientific Research Applications
4-Cyclopropyl-2,2-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,2-difluorobutanoic acid involves its interaction with specific molecular targets. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
2,2-Difluorobutanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylbutanoic acid: Does not contain fluorine atoms, affecting its reactivity and applications.
4-Cyclopropylbutanoic acid: Similar structure but without fluorine atoms, leading to variations in its chemical behavior.
Uniqueness: 4-Cyclopropyl-2,2-difluorobutanoic acid is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
4-cyclopropyl-2,2-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-3-5-1-2-5/h5H,1-4H2,(H,10,11) |
InChI Key |
GRGKRLOAYUDPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


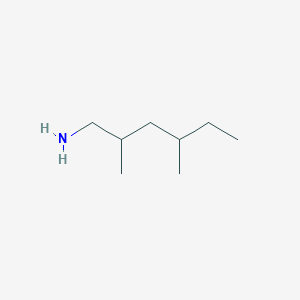

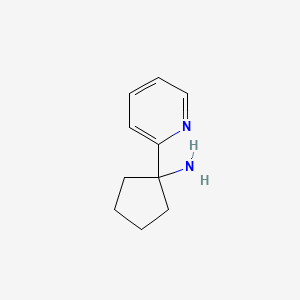





![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
